3-Hydroxybenzophenone

Catalog No.
S1491082
CAS No.
13020-57-0
M.F
C13H10O2
M. Wt
198.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxybenzophenone

CAS Number

13020-57-0

Product Name

3-Hydroxybenzophenone

IUPAC Name

(3-hydroxyphenyl)-phenylmethanone

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H

InChI Key

SHULEACXTONYPS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O

Synonyms

m-Hydroxybenzophenone; (3-Hydroxyphenyl)phenylmethanone; 3-Benzoylphenol; 3-Hydroxybenzophenone; (3-Hydroxyphenyl)phenylmethanone;

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O

Environmental Analysis

3-Hydroxybenzophenone, a metabolite of the common UV filter benzophenone-3, has been identified as an emerging environmental contaminant due to its widespread presence in various environmental matrices. Research efforts are focused on developing efficient and accurate methods for its detection and quantification in various environmental samples, such as water, sediment, and biota. Studies utilize techniques like in-cell clean-up pressurized liquid extraction and gas chromatography-tandem mass spectrometry . Additionally, atmospheric pressure gas chromatography-time-of-flight-mass spectrometry (APGC-ToF-MS) is employed for analyzing regulated and emerging contaminants like 3-hydroxybenzophenone in water samples after stir bar sorptive extraction (SBSE) . These analytical methods contribute to understanding the environmental fate and distribution of 3-hydroxybenzophenone, aiding in environmental risk assessment.

Potential Biological Activity

Scientific research explores the potential biological activities of 3-hydroxybenzophenone, particularly focusing on its hormonal effects. Studies have shown that it exhibits estrogenic and anti-androgenic properties, raising concerns about potential endocrine disruption in humans and wildlife exposed to this compound. However, further research is needed to fully elucidate the mechanisms of action and potential long-term health effects associated with 3-hydroxybenzophenone exposure .

Other Applications

Beyond environmental analysis and biological activity studies, 3-hydroxybenzophenone finds use in specific research applications due to its unique chemical properties. Its ability to form hydrogen bonds makes it a valuable co-material for certain oxidizing agents like meta-chloroperoxybenzoic acid (MCPBA) . Additionally, its photoinitiating properties have potential applications in various photochemical reactions used in research settings.

3-Hydroxybenzophenone is an organic compound with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol. It consists of a benzophenone structure with a hydroxyl group (-OH) located at the meta position relative to the carbonyl group. This compound is known for its potential applications in various fields, including photoprotection and as a chemical intermediate in organic synthesis. Its chemical structure can be represented as follows:

text
O ||C6H4-C-C6H4 | OH

3-Hydroxybenzophenone is recognized for its ability to absorb ultraviolet light, making it valuable in formulations aimed at protecting skin and materials from UV radiation. It is also classified as a hazardous substance, causing skin and eye irritation upon contact .

, notably:

  • Hydrazine Reactions: It can react with hydrazines to form derivatives such as tetrahydroxybenzophenone under specific conditions, highlighting its reactivity with nucleophiles .
  • Esterification: The hydroxyl group can undergo esterification reactions, forming esters that may enhance its solubility and stability in different solvents.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones, altering its biological activity and stability.

These reactions illustrate its versatility as a precursor for synthesizing more complex organic molecules.

3-Hydroxybenzophenone exhibits significant biological activity, particularly concerning endocrine disruption. Studies have indicated that it possesses both estrogenic and anti-androgenic properties, which may influence hormonal pathways in organisms . Its potential to disrupt endocrine function raises concerns regarding environmental exposure and safety in consumer products.

Additionally, its photoprotective properties make it a candidate for use in sunscreens and skincare products, where it helps prevent skin damage caused by ultraviolet radiation.

Several methods exist for synthesizing 3-Hydroxybenzophenone:

  • From Benzoyl Chloride and 3-Hydroxyanisole: This method involves the Friedel-Crafts acylation of 3-hydroxyanisole with benzoyl chloride, yielding 3-hydroxybenzophenone after purification .
  • Via Grignard Reaction: Another approach is the reaction of 2-methoxyphenylmagnesium bromide with 3,6-dichlorophthalic anhydride, which leads to the formation of hydroxybenzophenone derivatives .

These synthetic routes highlight the compound's accessibility for research and industrial applications.

3-Hydroxybenzophenone has diverse applications across various industries:

  • Cosmetics and Personal Care: It is commonly used as a UV filter in sunscreens, helping to protect skin from harmful UV radiation.
  • Plastics: The compound serves as a stabilizer in plastics, enhancing their resistance to UV degradation.
  • Pharmaceuticals: Its biological properties make it a candidate for developing pharmaceuticals targeting hormonal pathways.

These applications leverage its unique chemical properties and biological activities.

Interaction studies involving 3-Hydroxybenzophenone have focused on its effects on hormonal activities. Research indicates that it can bind to estrogen receptors, influencing estrogen-mediated processes in cells. Additionally, investigations into its interactions with other chemicals have shown that it may alter the bioavailability and efficacy of certain drugs due to its potential to modulate metabolic pathways .

Such studies are crucial for understanding the safety profile of this compound in consumer products and pharmaceuticals.

Several compounds share structural similarities with 3-Hydroxybenzophenone. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
BenzophenoneContains two phenyl rings connected by a carbonyl groupLacks hydroxyl group; primarily used as a UV filter
OxybenzoneSimilar UV-absorbing propertiesContains an additional methoxy group; more soluble in organic solvents
HydroxytyrosolContains two hydroxyl groups on phenolic ringsKnown for antioxidant properties; derived from olive oil
2-HydroxybenzophenoneHydroxyl group at the ortho positionDifferent positioning of hydroxyl affects reactivity and biological activity

The uniqueness of 3-Hydroxybenzophenone lies in its specific position of the hydroxyl group, which influences both its chemical reactivity and biological activity compared to these similar compounds. This positioning affects how it interacts with biological systems and other chemical entities.

XLogP3

3

UNII

O6874J5528

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13020-57-0

Wikipedia

3-hydroxybenzophenone

Dates

Modify: 2023-08-15

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